Home > Products > Screening Compounds P145668 > Cephalexin monohydrate
Cephalexin monohydrate - 23325-78-2

Cephalexin monohydrate

Catalog Number: EVT-263595
CAS Number: 23325-78-2
Molecular Formula: C16H17N3O4S
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cephalexin monohydrate is a first-generation cephalosporin antibiotic. [] It is classified as a β-lactam antibiotic due to the presence of a β-lactam ring in its molecular structure. [, ] In scientific research, cephalexin monohydrate serves as a model compound for various studies due to its well-established properties and availability. [, ] It is frequently employed in investigations focusing on drug delivery systems, material science, and analytical chemistry. [, , ]

Future Directions
  • Investigating Antibiofilm Properties: Further research is needed to explore the potential of cephalexin monohydrate and its derivatives as antibiofilm agents, especially in the context of increasing antibiotic resistance. []
  • Understanding Degradation Pathways: A deeper understanding of the degradation pathways of cephalexin monohydrate under various conditions is essential for developing stable formulations and ensuring its long-term efficacy. []

Cefalexin Hydrochloride

Compound Description: Cefalexin hydrochloride (LY061188; Keftab) is a new formulation of cephalexin. [] In pharmacokinetic studies, cephalexin hydrochloride was found to be bioequivalent to cephalexin monohydrate, suggesting similar absorption, distribution, metabolism, and excretion profiles. []

7-Aminodesacetoxycephalosporanic acid (7-ADCA)

Compound Description: 7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a key precursor employed in the enzymatic synthesis of cephalexin. []

Relevance: 7-ADCA is a structural component of cephalexin monohydrate and plays a crucial role in its production. [] Research indicates that the presence of 7-ADCA can significantly affect the crystallization kinetics of cephalexin monohydrate. Specifically, even small amounts of 7-ADCA (<10 mM) can notably reduce the growth rate of cephalexin monohydrate crystals. [] This finding is significant for optimizing the manufacturing process of cephalexin monohydrate.

Phenylglycine Methyl Ester (PGME)

Compound Description: Phenylglycine methyl ester (PGME) serves as a precursor in the enzymatic synthesis of cephalexin. []

Cefadroxil Monohydrate

Compound Description: Cefadroxil monohydrate is a β-lactam antibiotic. [] It exists as a crystalline solid and contains water molecules within its crystal structure. []

Relevance: Cefadroxil monohydrate, like cephalexin monohydrate, is a first-generation cephalosporin antibiotic. [] Both drugs share similar structural features and are commonly studied for their physicochemical properties, including their crystal structure and behavior in different environments. [] Comparing the two can provide valuable insights into the relationship between structure, properties, and stability within this class of antibiotics.

[7-(2-amino-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic boric anhydride]

Compound Description: This compound is a boron-containing derivative of cephalexin monohydrate. [] It is synthesized by reacting cephalexin monohydrate with boric acid. [] Transition metal complexes of this ligand were also synthesized with Cr(III), Co(II), Ni(II), and Cu(II). []

Relevance: This compound represents a novel chemical modification of cephalexin monohydrate. [] The incorporation of boron and transition metal complexes into the cephalexin structure could potentially alter its pharmacological properties, such as its antimicrobial activity and pharmacokinetic profile. This approach highlights the potential for developing new cephalexin derivatives with improved therapeutic properties.

Source and Classification

Cephalexin monohydrate is derived from 7-aminocephalosporanic acid, which is a natural product obtained from the fermentation of certain fungi. It is classified as a first-generation cephalosporin antibiotic, characterized by its broad-spectrum activity against gram-positive bacteria and some gram-negative bacteria. The chemical structure of cephalexin includes a beta-lactam ring, which is crucial for its antibacterial activity.

Synthesis Analysis

The synthesis of cephalexin monohydrate can be achieved through several methods, including chemical synthesis and enzymatic processes.

  1. Chemical Synthesis: Traditional methods involve the acylation of 7-aminocephalosporanic acid with phenylglycyl chloride. The reaction typically requires an organic solvent, such as acetonitrile, and is conducted under acidic conditions to facilitate the formation of the beta-lactam structure.
  2. Enzymatic Synthesis: A more environmentally friendly approach utilizes immobilized penicillin acylase in aqueous two-phase systems. This method allows for high substrate concentrations and better yields while minimizing waste products. The enzymatic process operates under mild conditions, enhancing the sustainability of cephalexin production .
  3. Parameters: The synthesis often involves controlling temperature, pH, and reaction time to optimize yield and purity. For instance, in enzymatic synthesis, the pH can be adjusted to favor enzyme activity while maintaining substrate solubility.
Molecular Structure Analysis

Cephalexin monohydrate has a molecular formula of C16_{16}H17_{17}N3_3O5_5S·H2_2O. Its structure features:

  • A beta-lactam ring that is essential for its antibacterial action.
  • A thiazolidine ring fused to the beta-lactam.
  • An amino group that enhances solubility and bioactivity.

The three-dimensional conformation plays a critical role in its interaction with bacterial enzymes, particularly penicillin-binding proteins .

Structural Data

  • Molecular Weight: Approximately 365.4 g/mol.
  • Melting Point: Typically around 150 °C.
  • Solubility: Highly soluble in water due to the presence of polar functional groups.
Chemical Reactions Analysis

Cephalexin undergoes various chemical reactions that are important for its analytical determination and stability studies:

  1. Degradation Studies: Cephalexin can degrade under different conditions:
    • Alkali Degradation: Involves hydrolysis when exposed to sodium hydroxide.
    • Oxidative Degradation: Occurs when subjected to hydrogen peroxide, leading to breakdown products.
    • Thermal Degradation: Heating can result in loss of potency and formation of degradation products .
  2. Analytical Methods: Techniques such as ultra-fast liquid chromatography and UV spectrophotometry are employed to quantify cephalexin in pharmaceutical formulations by monitoring these degradation pathways .
Mechanism of Action

Cephalexin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins located inside the bacterial cell wall, disrupting peptidoglycan cross-linking which is essential for maintaining cell wall integrity. This action leads to cell lysis and death, particularly effective against rapidly dividing bacteria .

Relevant Data

  • Minimum Inhibitory Concentration (MIC) values indicate the effectiveness against specific bacterial strains, typically ranging from 0.5 to 32 µg/mL depending on the organism.
Physical and Chemical Properties Analysis

Cephalexin monohydrate exhibits distinct physical and chemical properties:

  • Appearance: White or off-white crystalline powder.
  • pH Range: Solutions are typically neutral to slightly acidic (pH 5-7).
  • Stability: Sensitive to heat, light, and moisture; thus, it must be stored in a cool, dry place.
  • Partition Coefficient: Log P values indicate moderate lipophilicity, influencing absorption characteristics .
Applications

The primary application of cephalexin monohydrate is in clinical settings for treating infections caused by susceptible organisms, including:

  • Respiratory tract infections
  • Skin infections
  • Urinary tract infections
  • Bone infections

In addition to therapeutic uses, cephalexin is also utilized in pharmaceutical formulations for developing extended-release dosage forms that enhance patient compliance through reduced dosing frequency .

Research Applications

Recent studies have explored innovative formulations such as matrix tablets that prolong drug release profiles and improve therapeutic outcomes . Additionally, analytical methods developed for its quantification are crucial for ensuring quality control in pharmaceutical manufacturing.

Mechanistic Pathways of Antibacterial Activity

Inhibition of Peptidoglycan Crosslinking via Penicillin-Binding Protein (PBP) Interactions

Cephalexin monohydrate, a first-generation cephalosporin antibiotic, exerts its bactericidal effects primarily through high-affinity binding to penicillin-binding proteins (PBPs). These enzymes, located on the inner membrane of bacterial cells, catalyze the transpeptidation and carboxypeptidation reactions essential for peptidoglycan cross-linking. The peptidoglycan layer provides structural integrity to the cell wall, counteracting osmotic pressure. Cephalexin’s β-lactam core structurally mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors, allowing it to acylate the active-site serine residue of PBPs. This irreversible binding inhibits the final transpeptidation step, preventing the formation of cross-linked peptidoglycan strands [1] [3] [9].

The specific PBPs targeted vary among bacterial species. In Staphylococcus aureus, cephalexin preferentially binds to PBP3, disrupting septal peptidoglycan synthesis during cell division. In Escherichia coli, it inhibits PBP1a/1b complexes responsible for glycan chain elongation. This selective inhibition leads to aberrant cell wall morphologies, including filamentation, bulging, and eventual cell lysis. The drug’s bactericidal activity correlates directly with the duration of time that free drug concentrations remain above the minimum inhibitory concentration (MIC) for target pathogens [3] [8] [9].

Table 1: Penicillin-Binding Protein (PBP) Targets of Cephalexin Monohydrate in Key Pathogens

Bacterial SpeciesPrimary PBP TargetsBiological Function InhibitedConsequence of Inhibition
Staphylococcus aureus (MSSA)PBP3Septal cross-linking during cell divisionDefective septum formation; cell filamentation
Streptococcus pyogenesPBP1BGlycan chain elongationWeakened lateral cell walls; osmotic fragility
Escherichia coliPBP1A/1B complexesTranspeptidation and transglycosylationImpaired peptidoglycan meshwork assembly
Proteus mirabilisPBP4CarboxypeptidationAccumulation of over-cross-linked peptidoglycan

Beta-Lactam Ring Reactivity and Bacterial Cell Wall Lysis Dynamics

The four-membered β-lactam ring is the core pharmacophore responsible for cephalexin’s bioactivity. This strained ring structure exhibits high chemical reactivity due to angular distortion and the presence of a nucleophile-susceptible carbonyl group. Upon diffusion into the periplasmic space of bacteria, the β-lactam ring undergoes nucleophilic attack by the active-site serine of PBPs. This attack opens the β-lactam ring, forming a stable acyl-enzyme complex that sterically blocks the PBP active site. The complex persists for several hours, rendering the enzyme permanently inactive [4] [7] [10].

The subsequent lysis of bacterial cells is not solely due to mechanical weakness but involves autolytic enzyme activation. Inhibition of PBPs triggers a cascade of autolytic murein hydrolases (autolysins) that degrade existing peptidoglycan. In Streptococcus pneumoniae, cephalexin activates LytA amidase, which hydrolyzes the peptide bridges between glycan strands. Gram-negative bacteria exhibit similar autolysin-mediated degradation, though the specific enzymes (e.g., lytic transglycosylases in E. coli) differ. The combined effect of inhibited synthesis and accelerated degradation results in catastrophic loss of cell wall integrity, leading to osmotic lysis [4] [8] [9].

The reactivity of the β-lactam ring also explains cephalexin’s susceptibility to degradation by β-lactamases. These bacterial enzymes, particularly prevalent in Gram-negative species, hydrolyze the amide bond within the β-lactam ring before it reaches PBPs. This hydrolysis inactivates cephalexin, converting it into microbiologically inert metabolites. The drug’s limited stability against extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases restricts its utility against resistant pathogens [8] [10].

Comparative Efficacy Against Gram-Positive vs. Gram-Negative Bacterial Targets

Cephalexin monohydrate demonstrates significantly greater efficacy against Gram-positive bacteria compared to Gram-negative organisms, reflecting fundamental differences in cell wall accessibility and resistance mechanisms. Its bactericidal activity is most pronounced against methicillin-sensitive Staphylococcus aureus (MSSA) and β-hemolytic streptococci (e.g., Streptococcus pyogenes). For MSSA, reported MIC₉₀ values typically range between 4–8 µg/mL, while S. pyogenes exhibits MIC₉₀ values of 0.12–1 µg/mL. The drug’s potent anti-staphylococcal activity stems from its high affinity for S. aureus PBPs and enhanced penetration through the porous peptidoglycan layer of Gram-positive bacteria [3] [8] [9].

Against Gram-negative pathogens, cephalexin exhibits narrower coverage, primarily limited to Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. Its efficacy is constrained by the outer membrane barrier and efflux pumps. For E. coli, MIC₉₀ values range from 8–32 µg/mL, reflecting variable permeability across strains. Notably, it lacks clinically useful activity against Pseudomonas aeruginosa, Enterobacter spp., and Acinetobacter baumannii due to intrinsic resistance mechanisms. Emerging resistance among E. coli further diminishes utility in urinary tract infections, with resistance rates exceeding 20% in some regions [1] [3] [8].

Table 2: Comparative In Vitro Susceptibility of Key Pathogens to Cephalexin Monohydrate

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Key Resistance Mechanisms
Staphylococcus aureus (MSSA)28>95%β-lactamases (infrequent)
Streptococcus pyogenes0.060.25>98%Altered PBPs (rare)
Escherichia coli43265–80%Plasmid-encoded β-lactamases (TEM, SHV)
Klebsiella pneumoniae8>6440–60%Chromosomal AmpC β-lactamases
Proteus mirabilis11670–85%Reduced porin permeability
Streptococcus pneumoniae64128<10%PBP2x mutations
MRSA>128>1280%MecA-encoded PBP2a

Anaerobes show variable susceptibility: Peptostreptococcus spp. are often inhibited at 8–16 µg/mL, while Bacteroides fragilis exhibits high-level resistance (MIC >64 µg/mL). Cephalexin’s limited activity against Streptococcus pneumoniae (MIC₉₀ >128 µg/mL) arises from altered PBPs with low drug affinity, rendering it unsuitable for empirical pneumonia treatment. The structural similarity between cephalexin and other β-lactams explains cross-resistance patterns; isolates resistant to penicillins or other cephalosporins frequently demonstrate cephalexin resistance [1] [8] [9].

Properties

CAS Number

23325-78-2

Product Name

Cephalexin monohydrate

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1

InChI Key

ZAIPMKNFIOOWCQ-UEKVPHQBSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O

Solubility

10mg/mL
SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER
2.97e-01 g/L

Synonyms

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))-
Cefalexin
Cephalexin
Cephalexin Dihydride
Cephalexin Hemihydrate
Cephalexin Hydrochloride
Cephalexin Monohydrate
Cephalexin Monohydrochloride
Cephalexin Monohydrochloride, Monohydrate
Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer
Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer
Cephalexin, (6R-(6alpha,7beta))-Isomer
Cephalexin, Monosodium Salt
Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer
Ceporexine
Palitrex

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.